molecular formula C10H9NO B1590295 3-Methylisoquinolin-7-ol CAS No. 63485-73-4

3-Methylisoquinolin-7-ol

Cat. No. B1590295
CAS RN: 63485-73-4
M. Wt: 159.18 g/mol
InChI Key: UWFGJQKHZPXWKV-UHFFFAOYSA-N
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Description



  • IUPAC Name : 3-methyl-7-isoquinolinol

  • Molecular Formula : C<sub>10</sub>H<sub>9</sub>NO

  • Physical Form : White to Yellow Solid

  • Purity : 95%

  • Country of Origin : China





  • Synthesis Analysis



    • Various synthesis protocols exist, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach.

    • Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful.





  • Molecular Structure Analysis



    • 3-Methylisoquinolin-7-ol has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety.





  • Chemical Reactions Analysis



    • Specific chemical reactions and functionalization methods have been reported in the literature for constructing this scaffold.





  • Physical And Chemical Properties Analysis



    • Molecular Weight: 159.19 g/mol

    • InChI Code: 1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3




  • Scientific Research Applications

    Mass Spectrometry Applications

    • Collision-Induced Dissociation Behavior Analysis : Isoquinoline derivatives, including those related to 3-Methylisoquinolin-7-ol, have been studied for their unusual fragmentation behavior using high-resolution mass spectrometry. This research provides valuable insights into the analytical detection and screening of potential drug metabolites and synthetic intermediates in clinical, forensic, and sports drug testing contexts (Beuck et al., 2009).

    Synthetic Methodologies

    • Novel Total Synthesis Approaches : Advances in the synthesis of highly-substituted isoquinolines, including methods for introducing methyl groups at specific positions on the isoquinoline nucleus, have been developed. These synthetic approaches are crucial for the preparation of natural products and drug development (Melzer et al., 2018).

    Biological Activities

    • Antitumor Activity : Certain isoquinoline derivatives have demonstrated moderate to high cytotoxic activity against various human tumor cell lines. The structure-activity relationship studies of these compounds could guide the development of new anticancer agents (Delgado et al., 2012).
    • Neuroprotection and Antipsychotic Properties : Isoquinoline derivatives have been investigated for their neuroprotective and potential antipsychotic effects, offering insights into their therapeutic applications for neurodegenerative diseases and schizophrenia (Pietraszek et al., 2009).

    Potential Drug Candidates

    • PPARγ Agonists for Diabetes Treatment : A series of tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing promising activity in reducing plasma glucose and triglyceride levels, indicating their potential as efficacious and safe drugs for diabetes (Azukizawa et al., 2008).

    Safety And Hazards



    • No specific safety hazards reported for this compound.




  • Future Directions



    • Investigate its potential biological and pharmaceutical activities.

    • Explore alternative synthesis methods and functionalization strategies.




    Please note that this analysis is based on available information, and further research may yield additional insights12


    properties

    IUPAC Name

    3-methylisoquinolin-7-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWFGJQKHZPXWKV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C(C=C2)O)C=N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70490691
    Record name 3-Methylisoquinolin-7-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70490691
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    159.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Methylisoquinolin-7-ol

    CAS RN

    63485-73-4
    Record name 3-Methylisoquinolin-7-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70490691
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    7-Methoxy-3-methylisoquinoline (15 g, 89 mmol, 1 equiv.) was dissolved in methylene chloride (150 mL). A 1.0 M solution of BBr3 in methylene chloride (240 mL, 240 mmol, 2.7 equiv.) was added slowly to this solution at room temperature observing a slight exotherm. This solution was stirred at room temperature for 2.5 hours. After cooling to 0° C., methanol (150 mL) was added slowly to quench the reaction. The solution was stirred for an additional 15 minutes. The solution was concentrated under reduced pressure and treated with methanol (150 mL) and concentrated under reduced pressure. The resulting oil was treated with saturated aqueous sodium bicarbonate slowly with stirring until a pH˜7-8 was achieved. The solid resulting was collected under vacuum filtration and was washed with water (300 mL) and methylene chloride (200 mL) giving a tan solid which was dried in a vacuum oven at 50° C. overnight to give 3-methylisoquinolin-7-ol (13.1 g, 92% yield).
    Quantity
    15 g
    Type
    reactant
    Reaction Step One
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One
    [Compound]
    Name
    solution
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    240 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    150 mL
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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